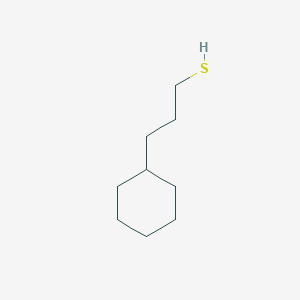

3-Cyclohexylpropane-1-thiol

Descripción

3-Cyclohexylpropane-1-thiol (CAS: 135873-89-1) is a sulfur-containing organic compound characterized by a cyclohexyl group attached to a propane chain terminating in a thiol (-SH) functional group. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the cyclohexyl moiety and reactivity typical of thiols, such as nucleophilic substitution or oxidation to disulfides. The compound is commercially available through two suppliers, as noted in chemical registries . Its applications may span organic synthesis, pharmaceutical intermediates, or material science, though specific industrial uses require further exploration.

Propiedades

Fórmula molecular |

C9H18S |

|---|---|

Peso molecular |

158.31 g/mol |

Nombre IUPAC |

3-cyclohexylpropane-1-thiol |

InChI |

InChI=1S/C9H18S/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-8H2 |

Clave InChI |

UTIMZXCGGNFHAY-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)CCCS |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Cyclohexylpropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclohexylpropyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the nucleophilic substitution of cyclohexylpropyl chloride with sodium hydrosulfide under basic conditions .

Industrial Production Methods

In industrial settings, the production of 3-Cyclohexylpropane-1-thiol often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

3-Cyclohexylpropane-1-thiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or sodium borohydride.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.

Substitution: Sodium hydrosulfide, thiourea, and other nucleophiles.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Various substituted organic compounds depending on the reactants used.

Aplicaciones Científicas De Investigación

3-Cyclohexylpropane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.

Medicine: Investigated for its potential therapeutic properties, including its role in modulating redox balance in cells.

Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mecanismo De Acción

The mechanism of action of 3-Cyclohexylpropane-1-thiol involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it useful in modulating the redox state of biological systems. The compound can interact with various molecular targets, including enzymes and proteins, affecting their function and activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-Cyclohexylpropane-1-thiol with structurally or functionally related compounds, emphasizing molecular features, reactivity, and commercial availability.

Table 1: Key Properties of 3-Cyclohexylpropane-1-thiol and Analogues

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Functional Group | Suppliers |

|---|---|---|---|---|---|

| 3-Cyclohexylpropane-1-thiol | 135873-89-1 | C₉H₁₈S | 158.30* | Thiol (-SH) | 2 |

| 3-(1-Methylcyclopropyl)propane-1-thiol | 2229300-04-1 | C₇H₁₄S | 130.25 | Thiol (-SH) | Undisclosed |

| 3-(Cyclohexyloxy)propane-1-sulfonamide | 1343919-10-7 | C₉H₁₉NO₃S | 233.32 | Sulfonamide (-SO₂NH₂) | Multiple |

*Calculated based on molecular formula.

Structural and Functional Comparisons

3-(1-Methylcyclopropyl)propane-1-thiol (CAS: 2229300-04-1) Structural Difference: Replaces the cyclohexyl group with a 1-methylcyclopropyl substituent. Physicochemical Impact: Lower molar mass (130.25 g/mol vs. 158.30 g/mol) and reduced steric bulk compared to the cyclohexyl analogue may improve solubility in polar solvents. Applications: Likely used in small-molecule synthesis where compact steric profiles are advantageous.

3-(Cyclohexyloxy)propane-1-sulfonamide (CAS: 1343919-10-7)

- Functional Group Contrast : The sulfonamide group (-SO₂NH₂) replaces the thiol, drastically altering reactivity. Sulfonamides are less nucleophilic but exhibit stronger hydrogen-bonding capacity, influencing solubility and biological activity .

- Industrial Relevance : Sulfonamides are prevalent in pharmaceuticals (e.g., antibiotics, diuretics), suggesting this compound may serve as a bioactive intermediate.

Reactivity and Stability

- Thiol Group Reactivity : Both 3-Cyclohexylpropane-1-thiol and its methylcyclopropyl analogue undergo thiol-specific reactions, such as oxidation to disulfides or Michael additions. However, the cyclohexyl group’s bulkiness may slow reaction kinetics compared to the smaller methylcyclopropyl derivative .

- Sulfonamide Stability : 3-(Cyclohexyloxy)propane-1-sulfonamide’s sulfonamide group offers greater thermal and oxidative stability than thiols, making it suitable for high-temperature syntheses .

Commercial Availability

- 3-Cyclohexylpropane-1-thiol: Limited to two suppliers, indicating niche demand .

- 3-(Cyclohexyloxy)propane-1-sulfonamide : Widely available, reflecting broader applications in custom synthesis and drug development .

Actividad Biológica

3-Cyclohexylpropane-1-thiol is an organosulfur compound characterized by the presence of a thiol (-SH) functional group attached to a cyclohexylpropane structure. Thiols are known for their biological significance, particularly in redox reactions and as signaling molecules. This article explores the biological activity of 3-cyclohexylpropane-1-thiol, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C10H20S

- Molecular Weight : 176.33 g/mol

- Structure : The compound consists of a cyclohexyl group attached to a propane chain with a terminal thiol group.

Biological Significance of Thiols

Thiols play crucial roles in various biological processes, including:

- Antioxidant Activity : Thiols can scavenge free radicals and protect cells from oxidative stress.

- Protein Folding : They participate in the formation and rearrangement of disulfide bonds, which are essential for protein stability.

- Cell Signaling : Thiols are involved in redox signaling pathways that regulate cellular functions.

The biological activity of 3-cyclohexylpropane-1-thiol can be attributed to its ability to interact with various biomolecules through its thiol group. Key mechanisms include:

- Reduction of Disulfide Bonds : The thiol group can reduce disulfide bonds in proteins, potentially altering their function and activity.

- Interaction with Reactive Oxygen Species (ROS) : By donating electrons, thiols can neutralize ROS, thereby mitigating oxidative damage.

- Modulation of Enzyme Activity : Thiols can act as substrates or inhibitors for enzymes that are sensitive to redox states.

Case Studies and Experimental Data

-

Antioxidant Properties :

- A study demonstrated that compounds containing thiol groups exhibit significant antioxidant activity, which is crucial for protecting cells against oxidative stress-induced damage .

- In vitro assays revealed that 3-cyclohexylpropane-1-thiol effectively scavenges free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

-

Protein Interaction Studies :

- Research indicated that thiol compounds could modify protein structures by reducing disulfide bonds, leading to changes in enzyme activity and stability .

- Specific studies on similar thiol compounds showed that they could enhance the solubility and stability of proteins by maintaining their reduced state under oxidative conditions.

- Therapeutic Applications :

Data Table: Biological Activities of 3-Cyclohexylpropane-1-thiol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.